Ala-Asn(Trt)-PAB
Overview
Description
Ala-Asn(Trt)-PAB is a peptide-based compound that incorporates alanine (Ala), asparagine (Asn) with a trityl (Trt) protecting group, and a para-aminobenzoic acid (PAB) moiety. This compound is often used in peptide synthesis and biochemical research due to its unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Asn(Trt)-PAB typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. For this compound, the synthesis involves:
Fmoc-Asn(Trt)-OH: The trityl group is used to protect the side chain of asparagine.
Fmoc-Ala-OH: Alanine is added to the growing peptide chain.
PAB: Para-aminobenzoic acid is incorporated at the desired position.
The coupling reactions are facilitated by activating agents such as TBTU/HOBt in the presence of DIPEA in DMF . The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through preparative HPLC, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ala-Asn(Trt)-PAB undergoes various chemical reactions, including:
Deprotection: Removal of the trityl group using TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Cleavage: Release of the peptide from the resin.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Coupling: TBTU/HOBt and DIPEA in DMF are used for coupling reactions.
Cleavage: TFA is used to cleave the peptide from the resin.
Major Products Formed
The major products formed from these reactions include the desired peptide sequence with the removal of protecting groups and the resin .
Scientific Research Applications
Ala-Asn(Trt)-PAB has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and diagnostic tools.
Industry: Applied in the production of bioactive peptides and therapeutic agents
Mechanism of Action
The mechanism of action of Ala-Asn(Trt)-PAB involves its role as a substrate or inhibitor in biochemical reactions. The trityl group protects the asparagine side chain during synthesis, ensuring selective reactions. Upon deprotection, the free asparagine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar in structure but lacks the alanine and PAB moieties.
Fmoc-Gln(Trt)-OH: Contains glutamine instead of asparagine.
Rho-Pro-Ala-Asn-PEG-AQ(4-OH): A rhodamine B-labelled peptide used in diagnostic applications
Uniqueness
Ala-Asn(Trt)-PAB is unique due to its combination of alanine, asparagine with a trityl protecting group, and para-aminobenzoic acid. This structure provides specific functionalities that are valuable in peptide synthesis and biochemical research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4/c1-23(34)31(40)36-29(32(41)35-28-19-17-24(22-38)18-20-28)21-30(39)37-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,23,29,38H,21-22,34H2,1H3,(H,35,41)(H,36,40)(H,37,39)/t23-,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYRHBKYQNFLC-IADCTJSHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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